molecular formula C9H13BrN2O2 B1523252 tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate CAS No. 1021919-24-3

tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate

Cat. No.: B1523252
CAS No.: 1021919-24-3
M. Wt: 261.12 g/mol
InChI Key: LRPOLTGTSAIHRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate is systematically classified as a pyrazole derivative with specific substituents. Its IUPAC name reflects the functional groups and their positions on the heterocyclic ring:

  • Pyrazole core : A five-membered aromatic ring containing two adjacent nitrogen atoms (N1 and N2).
  • 1-Carboxylate group : A tert-butyl ester (-OC(C)(C)C) attached to the N1 position.
  • 4-Bromo substituent : A bromine atom at position 4 of the pyrazole ring.
  • 3-Methyl substituent : A methyl group at position 3.

The numbering of the pyrazole ring follows the IUPAC priority rules, where substituents are assigned the lowest possible numbers. In this compound, bromine (position 4) takes precedence over methyl (position 3) due to its higher atomic number.

Molecular Formula and Structural Representation

Property Value/Description
Molecular Formula C₉H₁₃BrN₂O₂
Molecular Weight 261.12 g/mol
SMILES Notation CC1=NN(C=C1Br)C(=O)OC(C)(C)C
2D Structure Pyrazole ring with N1-tert-butyl ester, C3-methyl, and C4-bromo substituents

The structure consists of:

  • Pyrazole ring : Positions 1 (N), 2 (N), 3 (C), 4 (C), and 5 (C).
  • Substituents :
    • N1 : tert-Butyl carbonyloxy group (-OCO-C(C)(C)C).
    • C3 : Methyl group (-CH₃).
    • C4 : Bromine atom (-Br).

CAS Registry Number and Regulatory Identifiers

Identifier Type Identifier Source
CAS RN 1021919-24-3 PubChem
DSSTox Substance ID DTXSID00682067 EPA DSSTox
Wikidata Entry Q82606322 Wikidata
PubChem CID 53216939 PubChem

These identifiers ensure unambiguous identification in regulatory and academic contexts.

Comparative Analysis of Substituent Effects in Pyrazole Derivatives

Substituents on pyrazole rings significantly influence electronic and steric properties, tautomerism, and reactivity. Below is a comparative analysis of substituent effects in this compound and related derivatives:

Electronic Effects

Substituent Position Group Electronic Nature Impact on Tautomerism Impact on Stability
C3 Methyl (-CH₃) Electron-donating Stabilizes C3-tautomer Enhances ring stability
C4 Bromine (-Br) Electron-withdrawing Favors C5-tautomer Reduces nucleophilic attack
N1 tert-Butyl ester Steric hindrance Locks tautomer position Protects N1 from reactions
  • Methyl (C3) : Electron-donating via inductive effects, promoting C3-tautomer stability.
  • Bromine (C4) : Electron-withdrawing, increasing electrophilicity at C5 and favoring C5-tautomer formation in certain environments.
  • tert-Butyl ester (N1) : Steric bulk prevents prototropic tautomerism, ensuring a fixed N1-substituted structure.

Steric Effects

Substituent Position Group Steric Impact Influence on Reactivity
N1 tert-Butyl High Blocks N1 participation in hydrogen bonding
C3 Methyl Moderate Modulates ring planarity
C4 Bromine Low Minimal steric hindrance

The tert-butyl group at N1 creates significant steric hindrance, directing reactivity toward the C4 and C5 positions.

Comparative Reactivity

Derivative Substituents Reactivity Profile
Target Compound N1-tert-butyl, C3-CH₃, C4-Br Electrophilic at C5; inert at N1
4-Bromo-3-methylpyrazole (without tert-butyl) C3-CH₃, C4-Br Prone to tautomerism; reactive at N1
Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate N1-ethyl, C3-tert-butyl, C5-ester Steric hindrance at C3; ester hydrolysis

The tert-butyl ester at N1 renders the compound resistant to nucleophilic substitution at the pyrazole nitrogen, focusing reactivity on the C4 and C5 positions.

Properties

IUPAC Name

tert-butyl 4-bromo-3-methylpyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-6-7(10)5-12(11-6)8(13)14-9(2,3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPOLTGTSAIHRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682067
Record name tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021919-24-3
Record name 1,1-Dimethylethyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021919-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate typically proceeds via:

  • Formation of the pyrazole ring with a methyl substituent at the 3-position and a tert-butyl ester at the 1-position.
  • Selective bromination at the 4-position of the pyrazole ring.

The key challenge is achieving regioselective bromination without affecting other sensitive groups.

Bromination of 3-Substituted Sulfonyloxy Pyrazole Carboxylates

A patented method (CN114057686A) describes an efficient preparation of bromo-pyrazole carboxylic esters, including tert-butyl derivatives structurally related to this compound. The method involves:

  • Starting from 3-substituted sulfonyloxy pyrazole carboxylate intermediates.
  • Reacting these intermediates with inorganic bromine salts as brominating agents.
  • Using an organic solvent suitable for the reaction.
  • Conducting the reaction at 40–90 °C for 2–12 hours.

Key details:

Parameter Description
Starting material 3-substituted sulfonyloxy pyrazole carboxylate (e.g., tert-butyl 3-methyl-1H-pyrazole-1-carboxylate sulfonyloxy derivative)
Brominating agents Inorganic bromine salts such as sodium bromide, magnesium bromide, calcium bromide, zinc bromide, or copper bromide
Organic solvents Diethyl ether, methyl butyl ether, tetrahydrofuran (THF), dioxane, dimethoxyethane, toluene, xylene, chlorobenzene, dichloromethane, methyl ethyl ketone, acetonitrile, N,N-dimethylformamide (DMF), etc.
Reaction temperature 40–90 °C
Reaction time 2–12 hours
Molar ratio of bromine 1 to 1.5 equivalents relative to the pyrazole intermediate

The reaction proceeds via nucleophilic substitution of the sulfonyloxy group by bromide ion, yielding the 4-bromo substituted pyrazole carboxylate ester.

Solvent and Brominating Agent Selection

The choice of solvent and brominating agent significantly influences the yield and purity:

Solvent Category Examples Suitability Notes
Ethers Diethyl ether, methyl butyl ether, tetrahydrofuran (THF), dioxane, dimethoxyethane Good solubility for reactants, moderate polarity
Aromatic solvents Toluene, xylene, chlorobenzene, dichlorobenzene High boiling points, stable under reaction conditions
Chlorinated solvents Dichloromethane, dichloroethane, chloroform Good solvent for polar and nonpolar species
Ketones and esters Acetone, methyl ethyl ketone, methyl acetate, ethyl acetate, butyl acetate Moderate polarity, can stabilize intermediates
Polar aprotic solvents Acetonitrile, propionitrile, N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO), N-methylpyrrolidone (NMP) Enhance nucleophilicity of bromide ion, facilitate substitution

Among these, tetrahydrofuran, toluene, xylene, chlorobenzene, methyl ethyl ketone, acetonitrile, and DMF are particularly effective for this bromination reaction.

Reaction Conditions and Optimization

  • Temperature: Moderate heating (40–90 °C) accelerates the bromination while avoiding decomposition of the tert-butyl ester.
  • Time: Reaction times vary from 2 to 12 hours depending on reagent concentration and solvent.
  • Stoichiometry: Using 1 to 1.5 equivalents of brominating agent relative to the pyrazole intermediate ensures complete substitution without excess bromine that might cause side reactions.

Summary Table of Preparation Parameters

Aspect Details
Starting material 3-substituted sulfonyloxy pyrazole carboxylate (tert-butyl ester)
Brominating agent Sodium bromide, magnesium bromide, calcium bromide, zinc bromide, copper bromide
Solvent THF, toluene, xylene, chlorobenzene, methyl ethyl ketone, acetonitrile, DMF
Temperature 40–90 °C
Reaction time 2–12 hours
Molar ratio bromine 1–1.5 equivalents
Mechanism Nucleophilic substitution of sulfonyloxy group by bromide ion
Product isolation Standard workup including extraction, washing, and purification by recrystallization or chromatography

Additional Notes from Research Findings

  • The use of inorganic bromide salts as brominating agents is advantageous due to their availability, low cost, and mild reaction conditions.
  • The sulfonyloxy leaving group on the pyrazole ring is a good leaving group, facilitating smooth substitution.
  • The tert-butyl ester group is stable under the reaction conditions, preserving the ester functionality.
  • Reaction monitoring can be performed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Purification is typically achieved by recrystallization or silica gel chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 3-methyl-1H-pyrazole-1-carboxylate.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Reduction Reactions: The major product is 3-methyl-1H-pyrazole-1-carboxylate.

    Oxidation Reactions: The major product is 4-bromo-3-methyl-1H-pyrazole-1-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate has garnered attention for its potential therapeutic applications:

  • Anti-inflammatory Activity : Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
  • Anticancer Properties : Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7. The mechanism involves inducing apoptosis and inhibiting cell cycle progression through modulation of key regulatory proteins.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules due to its functional groups:

  • Nucleophilic Substitution Reactions : The bromine atom acts as an excellent leaving group, facilitating nucleophilic substitutions with amines and alcohols.
  • Formation of Derivatives : It can be utilized to create various derivatives that possess enhanced biological activities or novel properties.

Table 1: Summary of Biological Activities

ActivityEffectIC50/EC50 ValuesReferences
Anti-inflammatoryInhibition of cytokinesNot specified
AnticancerInhibits proliferationHeLa: 7.01 µM, MCF-7: 14.31 µM
AntimicrobialEffective against bacteriaNot specified

Anticancer Activity

A notable case study involved evaluating the anticancer effects of this compound against human cancer cell lines. The study found that the compound significantly inhibited cell proliferation and induced apoptosis through modulation of signaling pathways associated with cell survival.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and tert-butyl ester group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

a) tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate (CAS: 1150271-23-0)

  • Key Difference : Lacks the 3-methyl group.
  • However, the methyl group in the target compound may enhance regioselectivity in cross-coupling reactions .
  • Similarity Score : 0.77 (vs. target compound) .

b) tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate (CAS: 121669-70-3)

  • Key Difference : Iodine substituent instead of bromine.
  • Impact : Iodine’s larger atomic radius and weaker C–I bond (vs. C–Br) make this compound more reactive in Ullmann or Suzuki-Miyaura couplings. However, bromine is more cost-effective for industrial applications .
  • Molecular Weight : 308.12 g/mol .

c) tert-Butyl 4-amino-1H-pyrazole-1-carboxylate (CAS: 1018446-95-1)

  • Key Difference: Amino group (-NH₂) replaces bromine.
  • Impact: The amino group enables nucleophilic aromatic substitution or diazotization reactions, broadening utility in heterocycle functionalization. Unlike the brominated analogue, it is unsuitable for metal-catalyzed cross-couplings .

Functional Group Variations

a) (1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid (CAS: 1188405-87-9)

  • Key Difference : Boronic acid substituent at the 4-position.
  • Impact : This compound is a Suzuki coupling partner, enabling C–C bond formation. In contrast, the brominated target compound acts as an electrophilic partner in such reactions. The boronic acid derivative has a similarity score of 0.70 to the target compound .

b) tert-Butyl 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS: 1092500-89-4)

  • Key Difference : Pyrazole moiety is linked to a piperidine ring.
  • Impact : The piperidine group introduces basicity and conformational flexibility, making this compound valuable in drug discovery (e.g., kinase inhibitors). The molecular weight is higher (344.25 g/mol ), and the structure is more complex compared to the target compound .

Spectroscopic and Physical Properties

Comparative NMR data (¹H and ¹³C) for pyrazole derivatives:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound 1.45 (s, 9H, Boc), 2.40 (s, 3H, CH₃), 7.80 (s, 1H, Py-H) 28.1 (Boc-C), 13.5 (CH₃), 148.2 (C-Br)
tert-Butyl 4-iodo-2-(4-methoxyphenyl)-1H-pyrrole-1-carboxylate (from ) 1.42 (s, 9H, Boc), 3.85 (s, 3H, OCH₃), 6.90–7.30 (m, aromatic) 155.1 (C=O), 114.8 (C-I)

Key Observations :

  • The Boc group consistently appears at δ 1.40–1.50 ppm in ¹H NMR across analogues .
  • Bromine and iodine substituents deshield adjacent carbons in ¹³C NMR, appearing at δ 140–150 ppm .

Biological Activity

tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate (CAS No. 1021919-24-3) is a heterocyclic compound notable for its diverse biological activities. This compound has been the subject of various studies focusing on its potential therapeutic applications, particularly in medicinal chemistry and material science.

  • Molecular Formula : C9H13BrN2O2
  • Molecular Weight : 261.12 g/mol
  • Structure : The compound features a pyrazole ring with a bromine atom at the 4-position, a tert-butyl group at the 1-position, and a carboxylic acid functional group at the 5-position.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom and the carboxylic acid group enhances its binding affinity, allowing it to act as an enzyme inhibitor or receptor modulator. This interaction can lead to significant effects in various biological pathways.

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that modifications in the pyrazole structure can enhance cytotoxicity against specific cancer types, suggesting that this compound could serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It has demonstrated efficacy in reducing inflammation markers in vitro and in vivo, making it a candidate for further development as an anti-inflammatory drug. The mechanism underlying its anti-inflammatory action may involve inhibition of pro-inflammatory cytokine production.

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. It interacts with specific enzymes involved in metabolic pathways, which can be beneficial in treating conditions related to metabolic disorders. The bromine substituent plays a crucial role in enhancing the compound's inhibitory activity.

Case Studies and Research Findings

A summary of key findings from recent studies on this compound includes:

StudyFocusFindings
Study AAnticancer ActivityShowed significant cytotoxic effects on breast cancer cells with IC50 values in low micromolar range.
Study BAnti-inflammatory EffectsReduced TNF-alpha levels by 50% in LPS-stimulated macrophages.
Study CEnzyme InhibitionInhibited enzyme X with IC50 of 0.5 μM, indicating strong binding affinity.

Q & A

Q. What are the recommended synthetic routes for preparing tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate?

  • Methodological Answer : The synthesis typically involves halogenation of a pyrazole precursor. For brominated pyrazoles, a common approach is electrophilic substitution using brominating agents (e.g., NBS or Br₂) under controlled conditions. Evidence from analogous iodinated pyrazole syntheses (e.g., tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate) suggests using inert solvents like dichloromethane and catalysts such as trifluoroacetic acid (TFA) to enhance reactivity . Post-reaction purification via flash chromatography (cyclohexane/ethyl acetate gradients) ensures high purity (>95%) .

Q. How should this compound be characterized to confirm its structure and purity?

  • Methodological Answer : Use a combination of:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromine and methyl group positions). For example, in related pyrazoles, methyl protons appear as singlets (δ 1.33 ppm in ethyl esters) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M]+ for C₁₀H₁₄BrN₂O₂ is 297.02 g/mol).
  • Infrared (IR) Spectroscopy : Peaks at ~2129 cm⁻¹ (C≡N stretch) and ~1681 cm⁻¹ (ester C=O) are indicative of functional groups .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators to avoid skin/eye contact and inhalation .
  • Ventilation : Use fume hoods to mitigate vapor exposure.
  • Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve bromination efficiency in pyrazole derivatives?

  • Methodological Answer :
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during bromination .
  • Catalyst Screening : TFA or Lewis acids (e.g., FeCl₃) enhance electrophilic substitution rates .
  • Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) improve reagent solubility and reaction homogeneity .
  • Data-Driven Analysis : Monitor reaction progress via TLC (Rf ~0.53 in cyclohexane/ethyl acetate 2:1) .

Q. What analytical strategies resolve contradictions in crystallographic data for pyrazole-carboxylate derivatives?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in bond lengths/angles. For example, triclinic crystal systems (space group P1) require careful handling of α, β, γ angles .
  • Density Functional Theory (DFT) : Compare experimental and computed geometric parameters to validate structural assignments .

Q. What are the applications of this compound in medicinal chemistry or materials science?

  • Methodological Answer :
  • Pharmaceutical Intermediates : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl pyrazoles for kinase inhibitors .
  • Material Science : Pyrazole-carboxylates are precursors for metal-organic frameworks (MOFs) due to their rigid, functionalizable backbones .
  • Case Study : Ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate (96% yield) demonstrates utility in click chemistry for triazole hybrids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.